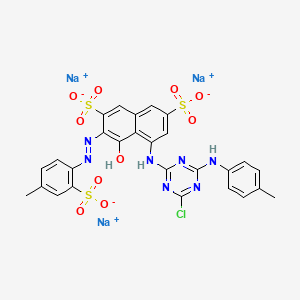
TETRAKIS(ACETATO)BIS(CYCLOPENTADIENYL)D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is an organometallic compound with the molecular formula C18H18O8V2. It is a complex of vanadium, a transition metal, and is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) can be synthesized through the reaction of vanadium pentoxide (V2O5) with cyclopentadiene (C5H6) and acetic acid (CH3COOH). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, and reducing agents such as hydrogen or hydrazine. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) compounds, while reduction can produce vanadium(II) species .
Aplicaciones Científicas De Investigación
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, particularly in the field of metallodrugs.
Mecanismo De Acción
The mechanism of action of tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound facilitates reactions by providing active sites for substrate binding and transformation. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)vanadium(III)
- Tris(cyclopentadienyl)vanadium(III)
- Vanadocene dichloride
Uniqueness
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
11077-92-2 |
|---|---|
Fórmula molecular |
2C5H5.2C4H6O4V |
Peso molecular |
468.248 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)

